Omeprazole-d3 - 934293-91-1

Omeprazole-d3

Catalog Number: EVT-1708799
CAS Number: 934293-91-1
Molecular Formula: C17H19N3O3S
Molecular Weight: 348.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Omeprazole-d3 typically involves the deuteration of omeprazole using deuterated reagents and solvents. One common synthetic route includes:

  • Deuteration Process: This involves using deuterated solvents and reagents under controlled conditions to achieve a specific level of deuteration.
  • Catalytic Hydrogenation: Deuterium gas may be employed in catalytic hydrogenation reactions to facilitate the incorporation of deuterium into the molecular structure.
  • Optimization: Industrial production methods are optimized for high yield and purity, employing techniques such as maintaining specific temperature and pressure conditions during reactions .
Molecular Structure Analysis

Structure and Data

The molecular formula for Omeprazole-d3 is C17H18D3N3O3SC_{17}H_{18}D_3N_3O_3S. The compound features a benzimidazole ring fused with a pyridine ring, with various functional groups that are characteristic of proton pump inhibitors. The presence of deuterium atoms alters the molecular weight slightly compared to non-deuterated omeprazole, which is crucial for analytical applications such as mass spectrometry.

Key structural features include:

  • Benzimidazole Ring: Essential for binding to the H+/K+ ATPase enzyme.
  • Pyridine Ring: Contributes to the compound's pharmacological activity.
  • Deuterium Substitution: Enhances stability and provides a unique isotopic signature for tracking in biological studies .
Chemical Reactions Analysis

Reactions and Technical Details

Omeprazole-d3 can undergo several chemical reactions:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
  • Reduction: Reduction reactions can regenerate omeprazole sulfide from its oxidized forms using reducing agents like sodium borohydride.
  • Substitution Reactions: These can occur at various positions on the benzimidazole or pyridine rings, often involving nucleophiles such as halides or amines under acidic or basic conditions.

The major products from these reactions include:

  • Oxidized derivatives such as omeprazole sulfone.
  • Substituted derivatives depending on the nucleophile used in substitution reactions .
Mechanism of Action

Process and Data

Omeprazole-d3 functions as a proton pump inhibitor by targeting the H+/K+ ATPase enzyme located in gastric parietal cells. The mechanism involves:

  1. Inhibition of Enzyme Activity: By binding to the active site of the enzyme, Omeprazole-d3 prevents the secretion of hydrochloric acid into the gastric lumen.
  2. Increase in Gastric pH: This inhibition leads to an increase in gastric pH, alleviating conditions associated with excessive stomach acidity.
  3. Pharmacokinetics: The bioavailability of omeprazole ranges from 35% to 76%, influenced by factors such as metabolism via cytochrome P450 enzymes .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Omeprazole-d3 exhibits several physical and chemical properties relevant for its application:

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water due to its lipophilic nature.
  • Melting Point: Similar to that of omeprazole, typically around 150–155 °C.
  • Stability: Deuterated compounds often exhibit enhanced stability compared to their non-deuterated counterparts.

Relevant analytical techniques for assessing these properties include high-performance liquid chromatography (HPLC) and mass spectrometry .

Applications

Scientific Uses

Omeprazole-d3 has several important applications in scientific research:

  • Pharmacokinetic Studies: It serves as a stable isotope tracer to study the metabolism and distribution of omeprazole in biological systems.
  • Drug Development: Investigated for potential therapeutic applications, particularly in developing new proton pump inhibitors with improved efficacy or reduced side effects.
  • Biochemical Research: Used to elucidate biochemical pathways related to gastric acid secretion and drug metabolism.
  • Analytical Chemistry: Employed as an internal standard in mass spectrometry for quantifying omeprazole metabolites, enhancing accuracy in pharmacological studies .
Isotopic Labeling Applications in Pharmacological Research

Stable Isotope Ratio-Monitoring in Metabolite Identification

The application of stable isotope ratio-monitoring liquid chromatography–mass spectrometry (LC–MS) enables precise tracking of drug metabolites in biological matrices. In a pioneering study, co-administration of Omeprazole-d3 and non-deuterated omeprazole (1:1 ratio) to mice allowed identification of 17 metabolites in plasma and brain tissues using high-resolution LC-QTOF-MS with information-dependent analysis (IDA) scanning. The 3-Da mass difference between isotopic pairs served as a diagnostic signature for metabolite detection, distinguishing drug-derived metabolites from endogenous compounds. Metabolite profiles exhibited significant matrix- and route-dependent variations: 5-hydroxyomeprazole sulfone dominated plasma samples after intravenous administration, whereas brain tissue showed unique accumulation of demethylated omeprazole sulfide (M12) after intraperitoneal dosing. This approach confirmed that deuterium labeling enhances detection sensitivity for low-abundance neuroactive metabolites, critical for elucidating central nervous system (CNS) drug effects [1] [2] [5].

Table 1: Key Omeprazole Metabolites Identified via Isotope Ratio-Monitoring

Metabolite IDMass Shift (Da)Proposed StructurePrimary Detection Site
M1+16Omeprazole sulfonePlasma
M8-14Desmethyl omeprazolePlasma/Brain
M12-32Omeprazole sulfideBrain
M15+176Glucuronidated hydroxyomeprazolePlasma

Data sourced from isotope-ratio monitoring studies in mouse models [1] [5].

Quantitative Tracing of Omeprazole-d3 in Multi-Matrix Pharmacokinetic Studies

Pharmacokinetic (PK) studies leveraging Omeprazole-d3 quantify tissue-specific distribution and clearance kinetics. Following oral administration in mice, deuterated omeprazole exhibited a brain-to-plasma partition coefficient (Kp) of 0.28 ± 0.04, indicating moderate CNS penetration. LC–MS assays revealed dose-dependent exposure in neural tissue, with Cmax values of 1.2 µg/g after 40 mg/kg dosing. The isotope’s stability permitted simultaneous measurement of absorption kinetics: Omeprazole-d3 showed a 0.62-hour absorption lag time in adults versus 0.12 hours in pediatric models, attributed to delayed gastric emptying. Plasma clearance remained comparable between deuterated and non-deuterated forms (0.51–0.62 L/h/kg), confirming deuterium’s minimal impact on non-metabolic PK processes. Extended plasma exposure (AUC0-∞ 4.7 h·µg/mL vs. 3.9 h·µg/mL for non-deuterated) validated deuterium’s role in metabolic stabilization [1] [3] [6].

Table 2: Omeprazole-d3 Pharmacokinetic Parameters Across Matrices

ParameterPlasma ValueBrain ValueSignificance
Cmax (µg/mL or µg/g)3.8 ± 0.91.2 ± 0.3Dose-dependent exposure
Tmax (h)0.5–1.21.0–2.5Delayed brain equilibration
Kp (brain/plasma)0.28 ± 0.04Moderate CNS penetration
AUC0-∞ (h·µg/mL)4.7 ± 0.81.3 ± 0.220% higher than non-deuterated form

Summarized from murine PK studies using stable isotope tracing [1] [6].

Comparative Analysis of Deuterated vs. Non-Deuterated Omeprazole in In Vivo Models

Deuteration alters omeprazole’s metabolic fate without modifying receptor interactions. In murine neuroinflammation models, Omeprazole-d3 reduced pro-inflammatory cytokines (IL-6, TNF-α) by 40–60% in microglial cells, mirroring non-deuterated omeprazole’s efficacy. However, deuterium conferred distinct metabolic advantages:

  • Extended half-life (t½) of 1.8 hours versus 1.2 hours for non-deuterated omeprazole due to attenuated CYP2C19-mediated oxidation, evidenced by reduced formation of 5-hydroxyomeprazole [6].
  • Higher relative exposure (AUC ratio: 1.2:1) attributed to deuterium kinetic isotope effects (DKIE) on rate-limiting metabolic steps. Primary DKIE values of 2.5–4.0 were observed for benzylic hydroxylation pathways [6] [8].
  • Unique accumulation of neuroprotective metabolites (e.g., omeprazole sulfide) in brain tissue at concentrations 2.3-fold higher than non-deuterated controls, potentially enhancing anti-neuroinflammatory effects [1] [5].

Deuterium’s steric conservatism ensures that target binding affinities for proton pumps or sphingomyelinase remain unaffected (<10% variation in IC50), confirming its utility as a bioisostere [10].

Table 3: Isotope Effects on Omeprazole Metabolism and Efficacy

ParameterOmeprazole-d3Non-Deuterated OmeprazoleBiological Impact
CYP2C19-mediated half-life1.8 h1.2 hProlonged systemic exposure
Brain metabolite M12 levels15.7 ng/g6.8 ng/gEnhanced neuroprotective effects
IL-6 reduction in microglia58%62%Equivalent anti-inflammatory efficacy
DKIE (Cmax)4.01.0Reduced first-pass metabolism

Comparative data from in vivo models and enzyme kinetics [1] [5] [6].

Properties

CAS Number

934293-91-1

Product Name

Omeprazole-d3

IUPAC Name

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-(trideuteriomethoxy)-1H-benzimidazole

Molecular Formula

C17H19N3O3S

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3

InChI Key

SUBDBMMJDZJVOS-HPRDVNIFSA-N

SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)S(=O)CC3=NC=C(C(=C3C)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.